2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One
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Overview
Description
2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules . This compound features a chloromethyl group attached to a tetrahydroquinazolinone core, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One typically involves the reaction of 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in an anhydrous condition in the presence of chloroacetonitrile . This reaction yields the desired chloromethylated quinazolinone derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One involves its interaction with biological targets, such as enzymes and receptors. The chloromethyl group can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids. This modification can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-Methyl-Quinazoline: Similar in structure but lacks the tetrahydro component.
Chloromethyl Methyl Ether: Contains a chloromethyl group but is structurally different from quinazolinones.
Bis(Chloromethyl) Ether: Another chloromethyl-containing compound with different applications and properties.
Uniqueness
2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One is unique due to its tetrahydroquinazolinone core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-2-methyl-1,3-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-10(6-11)12-8-5-3-2-4-7(8)9(14)13-10/h2-5,12H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQWEDBPPPUUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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